molecular formula C24H24F3NO5 B11987984 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11987984
M. Wt: 463.4 g/mol
InChI Key: XAMWGYACGLQSKM-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Construction of the chromenone core: This involves the condensation of the benzodioxin derivative with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Functionalization with dimethylamino and hydroxy groups: These groups can be introduced through nucleophilic substitution reactions and subsequent oxidation or reduction steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and functional groups.

    Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic devices.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the hydroxy and dimethylamino groups can form hydrogen bonds or ionic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one apart from similar compounds is its combination of a trifluoromethyl group with a chromenone core and a benzodioxin ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24F3NO5

Molecular Weight

463.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C24H24F3NO5/c1-4-5-14-10-15-21(30)19(13-6-7-17-18(11-13)32-9-8-31-17)23(24(25,26)27)33-22(15)16(20(14)29)12-28(2)3/h6-7,10-11,29H,4-5,8-9,12H2,1-3H3

InChI Key

XAMWGYACGLQSKM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F

Origin of Product

United States

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